molecular formula C21H19N3O4 B2816140 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 932502-06-2

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No. B2816140
M. Wt: 377.4
InChI Key: TYSCMSLRZQSOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C21H19N3O4 and it has a molecular weight of 377.412.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I couldn’t find detailed information on the physical and chemical properties of this compound.


Scientific Research Applications

Structural Aspects and Properties

Quinoline derivatives exhibit unique structural properties that enable them to form salt and inclusion compounds with various acids and diols. These compounds display significant fluorescence properties when interacting with specific substances, which could be leveraged in the development of fluorescent sensors or markers in biochemical research. For instance, the study of 8-hydroxyquinoline-based amides has revealed their capacity to form gels and crystalline solids with mineral acids, highlighting their potential in material science and nanotechnology applications (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Novel Compounds

The synthesis of novel quinoline derivatives has been explored for various applications, including the development of anticancer agents and fluorescent sensors. These compounds have shown promise in in vitro studies for their antiproliferative activities against human cancer cell lines, suggesting their potential in cancer research. Additionally, the synthesis of specific quinoline derivatives has led to the creation of compounds with high selectivity and sensitivity in detecting metal ions, which could be useful in environmental monitoring and biochemistry (Marganakop et al., 2013).

Chemical Reactions and Interactions

Quinoline derivatives can undergo various chemical reactions, resulting in compounds with distinct spatial orientations and properties. These reactions and the resulting compounds' structures can be crucial in understanding the interaction mechanisms at the molecular level, which is essential for drug design and the development of materials with specific characteristics (Kalita & Baruah, 2010).

Safety And Hazards

No specific safety or hazard information was found for this compound.


Future Directions

No information was found regarding the future directions or potential applications of this compound.


properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-13(25)23-10-4-5-14-11-15(8-9-18(14)23)22-19(26)12-24-20(27)16-6-2-3-7-17(16)21(24)28/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSCMSLRZQSOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.